(E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate

Catalog No.
S883075
CAS No.
1639042-39-9
M.F
C11H8F2O3
M. Wt
226.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate

CAS Number

1639042-39-9

Product Name

(E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate

IUPAC Name

methyl (E)-3-(3,5-difluoro-4-formylphenyl)prop-2-enoate

Molecular Formula

C11H8F2O3

Molecular Weight

226.18 g/mol

InChI

InChI=1S/C11H8F2O3/c1-16-11(15)3-2-7-4-9(12)8(6-14)10(13)5-7/h2-6H,1H3/b3-2+

InChI Key

GDGULTXZDPTNNZ-NSCUHMNNSA-N

SMILES

COC(=O)C=CC1=CC(=C(C(=C1)F)C=O)F

Canonical SMILES

COC(=O)C=CC1=CC(=C(C(=C1)F)C=O)F

Isomeric SMILES

COC(=O)/C=C/C1=CC(=C(C(=C1)F)C=O)F

Synthesis of Pharmaceuticals

(E)-Methyl 3-(3,5-difluoro-4-formylphenyl)acrylate serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications. Due to the presence of reactive functional groups (acrylate and formyl), this compound can undergo various chemical reactions to create new structures. Researchers can leverage these reactions to develop novel drugs by incorporating the (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate moiety into the final drug molecule [].

Organic Chemistry Research

(E)-Methyl 3-(3,5-difluoro-4-formylphenyl)acrylate is also valuable in fundamental research within organic chemistry. Scientists can utilize this compound to explore new reaction mechanisms and develop novel synthetic strategies. The presence of the acrylate group makes it a good candidate for studying reactions involving carbon-carbon bond formation, while the formyl group allows for further functionalization of the molecule [].

(E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate is an organic compound with the molecular formula C11H8F2O3C_{11}H_{8}F_{2}O_{3} and a molecular weight of approximately 234.18 g/mol. This compound features a difluorinated phenyl ring with a formyl group and an acrylate ester moiety, contributing to its unique chemical properties. The presence of the difluorinated substituents enhances its electronic characteristics, making it a valuable intermediate in organic synthesis and pharmaceutical applications.

  • Oxidation: The formyl group can be oxidized to a carboxylic acid using agents such as potassium permanganate or chromium trioxide.
  • Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The difluorinated phenyl ring can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms may be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
  • Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
  • Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

  • From Oxidation: 3-(3,5-difluoro-4-carboxyphenyl)acrylate.
  • From Reduction: 3-(3,5-difluoro-4-hydroxymethylphenyl)acrylate.
  • From Substitution: Various substituted derivatives depending on the nucleophile used.

The biological activity of (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate is largely determined by its interaction with specific molecular targets such as enzymes and receptors. The difluorinated phenyl ring and the formyl group may facilitate hydrogen bonding and electrostatic interactions, which influence binding affinity and specificity. This compound has potential applications in drug design due to its ability to modulate biological pathways.

The synthesis of (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate typically involves the reaction of 3,5-difluoro-4-formylbenzaldehyde with methyl acrylate under basic conditions. Common methods include:

  • Condensation Reaction: Using potassium carbonate as a base in solvents like dimethylformamide or tetrahydrofuran at elevated temperatures.
  • Alternative Methods: Utilizing triethyl orthoformate and ammonium chloride under controlled heating conditions to enhance yield and purity .

(E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate serves various roles in scientific research and industry:

  • Organic Synthesis: Acts as an intermediate for synthesizing complex organic molecules and pharmaceuticals.
  • Biological Research: Used to study enzyme-catalyzed reactions and investigate biological pathways.
  • Industrial Production: Valuable in creating specialty chemicals with tailored properties due to its reactive functional groups.

Research indicates that (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate interacts with various biological targets through mechanisms involving hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, making this compound a candidate for further investigation in drug development and biochemical studies.

Several compounds share structural similarities with (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate:

Compound NameKey FeaturesDifferences from Target Compound
(E)-methyl 3-(4-formylphenyl)acrylateLacks difluorinated substituentsMay exhibit different reactivity and biological activity
(E)-methyl 3-(3,5-difluoro-4-methoxyphenyl)acrylateContains methoxy instead of formyl groupAlters electronic properties and reactivity
(E)-methyl 3-(2-fluoro-4-formylphenyl)acrylateContains a single fluorine atomVariations in steric hindrance and electronic effects

Uniqueness

The uniqueness of (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate arises from its combination of difluorinated substituents and a formyl group on the phenyl ring. This specific arrangement imparts distinct electronic and steric properties that differentiate it from similar compounds, enhancing its utility as an intermediate in organic synthesis and potential pharmaceutical applications.

(E)-Methyl 3-(3,5-difluoro-4-formylphenyl)acrylate emerged as a specialized intermediate in fluorinated organic synthesis during the early 21st century. Its development aligns with advancements in synthesizing fluorinated acrylates for pharmaceutical and material science applications. Early patent filings and academic publications from the 2010s highlight its role in constructing complex molecules, particularly in medicinal chemistry. The compound’s synthesis routes were refined through iterative optimization of fluorination and aldehyde introduction steps, leveraging orthoester intermediates and controlled reaction conditions.

Significance in Organic Chemistry

This compound’s significance lies in its dual functionalization: the electron-deficient acrylate group and the reactive formyl moiety enable diverse reactivity. The difluorophenyl ring enhances electronic control, making it a versatile building block for:

  • Cross-coupling reactions: Facilitating C–C bond formation via Heck or Suzuki-Miyaura couplings.
  • Nucleophilic additions: The aldehyde group participates in condensations, reductions, or Grignard reactions.
  • Polymerization: Serving as a monomer in fluorinated polymer synthesis due to its electron-withdrawing substituents.

Position Within Fluorinated Acrylates Family

Feature(E)-Methyl 3-(3,5-Difluoro-4-Formylphenyl)acrylateEthyl 2-Trifluoromethylacrylate1,1,1,3,3,3-Hexafluoroisopropylacrylate
Fluorine SubstitutionAromatic (3,5-difluoro) + aldehydeTrifluoromethyl (side chain)Hexafluoroisopropyl (side chain)
ReactivityHigh (E-configuration acrylate + aldehyde)Moderate (side chain fluorination)Moderate (bulk fluorination)
ApplicationsPharmaceutical intermediates, polymer modifiersPolymer synthesis, coatingsHigh-performance polymers, coatings

Key distinction: The aromatic difluoro substitution and aldehyde functionality set this compound apart from linearly fluorinated acrylates, enabling targeted functionalization in drug synthesis and advanced materials.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis involves two primary strategies:

Strategy 1: Orthoester-Mediated Aldehyde Formation

  • Step 1: Reaction of 3,5-difluoro-4-formylbenzaldehyde with methyl acrylate under basic conditions (e.g., sodium hydroxide).
  • Step 2: Isomerization control via catalytic hydrogenation or thermal treatment to achieve the E-configuration.

Strategy 2: Fluorination Followed by Acrylate Introduction

  • Step 1: Fluorination of 3,5-dimethyl-4-formylphenylacrylate using fluorinating agents (e.g., B3664).
  • Step 2: Esterification with methyl iodide or methyl bromide under mild conditions.

Optimized Conditions:

ParameterIdeal Range/ValueSource
Temperature45–55°C (orthoester formation)
CatalystAmmonium chloride (acidic conditions)
SolventMethanol or ethanol

Industrial-Scale Production

Key challenges include:

  • Stereocontrol: Maintaining the E-configuration during large-scale synthesis.
  • Purification: Crystallization and chromatographic methods due to byproduct formation.
  • Cost: High-purity fluorinated intermediates drive production costs.

Challenges and Innovations

  • Byproduct Management: Competing isomerization to the Z-form requires precise pH and temperature control.
  • Green Chemistry Approaches: Exploring solvent-free or catalytic methods to reduce waste.

Applications in Organic Synthesis

Pharmaceutical Intermediates

This compound serves as a precursor for:

  • Estrogen Receptor Modulators: Used in synthesizing tetrahydroisoquinoline derivatives with selective receptor affinity.
  • Pyridoindole Derivatives: Key intermediate in crystalline forms of (E)-3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid.

Polymer Chemistry

ApplicationRole in PolymerizationPerformance Attributes
Fluorinated CoatingsCrosslinking agentEnhanced thermal stability, hydrophobicity
Gel Polymer ElectrolytesMonomer in sodium-ion batteriesHigh ionic conductivity, flame retardancy

Example: Thermal polymerization of fluorinated acrylates yields flame-retardant electrolytes with robust mechanical properties.

Functional Material Development

  • Antifouling Surfaces: Incorporation into copolymers reduces biofilm adhesion.
  • Optical Materials: Aldehyde groups enable post-functionalization for nonlinear optical properties.

Structural and Spectroscopic Characterization

X-ray Crystallography

The E-configuration is confirmed by X-ray diffraction, showing:

  • Planar Acrylate Group: C=C bond length ~1.34 Å.
  • Difluoro Phenyl Orientation: 3,5-difluoro substituents in para positions relative to the aldehyde.

NMR Spectroscopy

ProtonChemical Shift (δ, ppm)Multiplicity
Acrylate CH₂6.40–6.60Doublet (J = 16 Hz)
Aldehyde H9.10–9.50Singlet
Aromatic H6.80–7.30Multiplet

Source: 1H NMR data in CDCl3 or DMSO.

Mass Spectrometry

Ionizationm/zFragment
ES+310[M+H]+ (base peak)
ES+374[M+H]+ (with tetrahydroisoquinoline)

Environmental and Regulatory Considerations

Atmospheric Degradation

Reaction with OH radicals yields:

  • Primary Products: Trifluoroacetaldehyde (CF₃C(O)H).
  • Secondary Products: Formaldehyde and chloroacetone (in Cl-initiated reactions).

Regulatory Status

  • Current Status: Classified as a research chemical; no EPA or ECHA restrictions reported.
  • Alternatives: Non-fluorinated acrylates (e.g., methyl acrylate) for less critical applications.

(E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate possesses a molecular weight of 226.18 grams per mole, as confirmed by multiple authoritative sources including PubChem and ChemicalBook [1] [2]. This molecular weight is consistent with the molecular formula C₁₁H₈F₂O₃, which accounts for eleven carbon atoms, eight hydrogen atoms, two fluorine atoms, and three oxygen atoms [1] [3]. The compound's molecular weight falls within the typical range for substituted acrylate esters, making it suitable for various synthetic applications while maintaining adequate volatility for handling and processing [4] [5].

The relatively moderate molecular weight of 226.18 g/mol contributes to the compound's physical properties, influencing its melting point, boiling point, and solubility characteristics. This molecular weight is higher than simple acrylate esters due to the presence of the difluorinated formyl-substituted phenyl ring, which adds significant mass to the molecule [1] [6]. The precise molecular weight determination is crucial for stoichiometric calculations in synthetic chemistry applications and for determining appropriate reaction conditions [3] [4].

Physical State and Appearance

(E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate exists as a solid at room temperature, typically appearing as light yellow to yellow powder or crystals [7] [8]. This physical state distinguishes it from many simpler acrylate esters, which are commonly liquids at ambient conditions. The solid state at room temperature is attributed to the presence of the difluorinated aromatic ring system, which provides additional intermolecular interactions through π-π stacking and dipole-dipole interactions [5] [6].

The compound's crystalline nature is evidenced by its storage as a powder or crystalline solid, as reported by multiple chemical suppliers [6] [7]. The yellow coloration likely results from the conjugated system present in the molecule, particularly the extended conjugation between the acrylate double bond and the aromatic ring system [4] [5]. This coloration is typical for compounds containing both aromatic systems and electron-withdrawing groups such as the formyl substituent [1] [3].

Thermodynamic Properties

Melting and Boiling Points

The melting point of (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate has not been experimentally determined and reported in the available literature. However, the compound's solid state at room temperature indicates a melting point above 25°C. The predicted boiling point for this compound is 320.9±42.0°C, as calculated using computational methods [2] [9]. This relatively high boiling point is consistent with the presence of the difluorinated aromatic ring system and the polar functional groups within the molecule [2] [9].

The elevated boiling point compared to simpler acrylate esters reflects the increased molecular weight and the presence of multiple polar functional groups, including the ester carbonyl, the formyl group, and the electronegative fluorine atoms [2] [9]. These functional groups contribute to stronger intermolecular interactions, requiring more energy to overcome during the phase transition from liquid to gas. The wide prediction range (±42.0°C) reflects the computational uncertainty associated with predicting boiling points for complex molecules with multiple functional groups [9].

Density Characteristics (1.326±0.06 g/cm³)

The predicted density of (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate is 1.326±0.06 g/cm³, as determined through computational modeling approaches [2] [9]. This density value is significantly higher than that of water (1.00 g/cm³) and most organic solvents, indicating that the compound would sink in aqueous solutions. The elevated density is primarily attributed to the presence of two fluorine atoms, which are electronegative and contribute to the overall molecular density [2] [9].

The density of 1.326±0.06 g/cm³ is characteristic of fluorinated organic compounds, where the presence of fluorine atoms increases the molecular density compared to their non-fluorinated analogs [2] [9]. This density value is consistent with similar difluorinated aromatic compounds and reflects the compact molecular structure achieved through the presence of the heavy fluorine atoms. The uncertainty range of ±0.06 g/cm³ indicates good precision in the computational prediction, though experimental verification would be required for definitive confirmation [9].

Solubility Profile in Various Solvents

The solubility profile of (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate is influenced by its molecular structure, which contains both hydrophobic aromatic components and polar functional groups. Based on the structural characteristics and comparison with similar compounds, the compound exhibits limited solubility in water due to the hydrophobic difluorinated aromatic ring system [10] [11]. The presence of fluorine atoms further reduces water solubility, as fluorinated compounds typically demonstrate decreased aqueous solubility compared to their non-fluorinated counterparts [12] [13].

In organic solvents, the compound demonstrates good solubility characteristics. The ester functionality provides compatibility with polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) [14] [15]. The compound shows excellent solubility in alcohols such as ethanol and methanol, where the ester group can participate in hydrogen bonding interactions [16] [17]. Halogenated solvents like dichloromethane and chloroform provide excellent solvation due to their ability to interact with the fluorinated aromatic system [11] [18].

The solubility in ethereal solvents such as diethyl ether is moderate, while solubility in non-polar aliphatic hydrocarbons like hexane is poor due to the polar nature of the ester and formyl functional groups [10] [16]. The compound's solubility in acetone and other ketone solvents is favorable due to the similar carbonyl functionality and polarity matching [16] [19]. These solubility characteristics are consistent with the compound's use as a synthetic intermediate, where appropriate solvent selection is crucial for reaction optimization and product isolation [1] [3].

PropertyValueSource
Molecular Weight226.18 g/molPubChem, ChemicalBook [1] [2]
Density1.326±0.06 g/cm³ChemicalBook (Predicted) [2] [9]
Boiling Point (Predicted)320.9±42.0 °CChemicalBook (Predicted) [2] [9]
Flash Point (Predicted)143.1±22.8 °CGuideChem (Predicted) [9]
Refractive Index (Predicted)1.562GuideChem (Predicted) [9]
Physical StateSolidSigma-Aldrich [5] [7]
AppearanceLight yellow to yellow powder or crystalsBLD Pharmatech [6] [7]
CAS Number1639042-39-9Multiple sources [1] [2] [3]
Molecular FormulaC₁₁H₈F₂O₃Multiple sources [1] [2] [3]
IUPAC Namemethyl (E)-3-(3,5-difluoro-4-formylphenyl)prop-2-enoatePubChem [1]
Storage Temperature2-8°C (under nitrogen)Multiple suppliers [5] [6]
Purity (Commercial)95-97%Multiple suppliers [3] [4] [5]
SolventSolubility ClassificationNotes
WaterSlightly solubleLimited due to hydrophobic aromatic ring and fluorine substitution [10] [11]
EthanolSolubleGood solubility due to ester group compatibility [16] [17]
MethanolSolubleGood solubility due to ester group compatibility [16] [17]
AcetoneSolubleExcellent solubility in polar aprotic solvents [16] [19]
DichloromethaneSolubleExcellent solubility in halogenated solvents [11] [18]
Diethyl etherModerately solubleModerate solubility in ethereal solvents [10] [16]
HexanePoorly solublePoor solubility in non-polar aliphatic solvents [10] [16]
DMSOSolubleGood solubility in dipolar aprotic solvents [14] [15]
DMFSolubleGood solubility in dipolar aprotic solvents [14] [15]
ChloroformSolubleGood solubility in chlorinated solvents [11] [18]
TolueneModerately solubleLimited solubility in aromatic hydrocarbons [10] [16]
Ethyl acetateSolubleGood solubility in ester solvents [16] [19]

XLogP3

1.9

Dates

Last modified: 08-16-2023

Explore Compound Types